![molecular formula C23H25N7O4S B6548772 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine CAS No. 946286-82-4](/img/structure/B6548772.png)
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
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Overview
Description
The compound “1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds have been studied for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to a triazolopyrimidine ring, which is further connected to a piperazine ring via a sulfonyl bridge. The piperazine ring carries a dimethoxybenzenesulfonyl group .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as a privileged structure motif in drug discovery. Despite being absent in nature, they exhibit remarkable properties that make them valuable in this field. The compound you’ve mentioned has potential applications as follows:
Organic Synthesis
1,2,3-Triazoles play a crucial role in organic synthesis. Their high chemical stability and aromatic character make them versatile building blocks. Researchers employ various synthetic methodologies, including:
- Strain-Promoted Azide-Alkyne Cycloaddition : A bioorthogonal reaction widely used in click chemistry .
Polymer Chemistry
1,2,3-Triazoles contribute to polymer science. They serve as structural units in polymers, enhancing their properties. Researchers have explored their use in:
Supramolecular Chemistry
Supramolecular assemblies benefit from 1,2,3-triazoles due to their hydrogen bonding ability. These compounds participate in:
Chemical Biology
Researchers explore 1,2,3-triazoles in chemical biology, studying their interactions with biological targets and pathways.
Future Directions
The future directions for this compound could involve further exploration of its biological activities, particularly its potential anticancer properties. More research could also be conducted to understand its mechanism of action and to optimize its synthesis for potential pharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
properties
IUPAC Name |
3-benzyl-7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O4S/c1-33-18-8-9-19(34-2)20(14-18)35(31,32)29-12-10-28(11-13-29)22-21-23(25-16-24-22)30(27-26-21)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTDOYFBRGFXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine |
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